Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide
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Overview
Description
Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide can be synthesized through the reaction of 4-hydroxy-3,5-dimethylphenylboronic acid with potassium fluoride and trifluoroborane. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide is extensively used in scientific research due to its versatility:
Chemistry: As a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules and drug candidates.
Medicine: For the development of new pharmaceuticals and therapeutic agents.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through the formation of boron-carbon bonds, which are crucial in many organic transformations. In Suzuki-Miyaura coupling, the mechanism involves oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(4-methoxyphenyl)boranuide
- Potassium trifluoro(4-methoxycarbonylphenyl)boranuide
- Potassium trifluoro(4-trifluoromethoxyphenyl)boranuide
Uniqueness
Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its hydroxyl and dimethyl groups offer additional sites for chemical modifications, enhancing its utility in complex organic syntheses .
Properties
Molecular Formula |
C8H9BF3KO |
---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
potassium;trifluoro-(4-hydroxy-3,5-dimethylphenyl)boranuide |
InChI |
InChI=1S/C8H9BF3O.K/c1-5-3-7(9(10,11)12)4-6(2)8(5)13;/h3-4,13H,1-2H3;/q-1;+1 |
InChI Key |
HCFAMSKRJYGKPS-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=C(C(=C1)C)O)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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